molecular formula C14H19NO B1422774 1-methyl-N-phenylcyclohexane-1-carboxamide CAS No. 50993-21-0

1-methyl-N-phenylcyclohexane-1-carboxamide

Cat. No.: B1422774
CAS No.: 50993-21-0
M. Wt: 217.31 g/mol
InChI Key: CLHDQNLIRYMWMM-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a methyl group and a phenylcarboxamide group. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-methyl-N-phenylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired carboxamide. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Methyl-N-phenylcyclohexane-1-carboxamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-N-phenylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    N-phenylcyclohexanecarboxamide: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    1-methylcyclohexane-1-carboxamide: Lacks the phenyl group, resulting in different physical and chemical properties.

    N-methyl-N-phenylcyclohexanecarboxamide: Contains an additional methyl group on the nitrogen, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-methyl-N-phenylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(10-6-3-7-11-14)13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHDQNLIRYMWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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